1-(1-Aminopentan-2-YL)cyclobutan-1-OL
Description
1-(1-Aminopentan-2-yl)cyclobutan-1-OL is a hypothetical or less-documented organic compound featuring a cyclobutanol core (four-membered ring) substituted with a 1-aminopentan-2-yl chain. Its estimated molecular formula is C₉H₁₉NO, with a molecular weight of approximately 155.25 g/mol (based on analogs like 1-[1-(aminomethyl)cyclobutyl]cyclobutan-1-OL ). The cyclobutanol ring introduces significant ring strain, which may enhance reactivity compared to larger cyclic alcohols.
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
1-(1-aminopentan-2-yl)cyclobutan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-2-4-8(7-10)9(11)5-3-6-9/h8,11H,2-7,10H2,1H3 |
InChI Key |
QCGAPPOONGIFOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CN)C1(CCC1)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1-Aminopentan-2-YL)cyclobutan-1-OL involves several steps, typically starting with the formation of the cyclobutane ring. One common method involves the reaction of a suitable cyclobutane precursor with an aminopentyl reagent under controlled conditions . Industrial production methods may involve bulk custom synthesis, ensuring high purity and yield .
Chemical Reactions Analysis
1-(1-Aminopentan-2-YL)cyclobutan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1-Aminopentan-2-YL)cyclobutan-1-OL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Aminopentan-2-YL)cyclobutan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play crucial roles in its binding to enzymes and receptors, influencing various biochemical processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Cyclic Alcohols with Aminoalkyl Substituents
Key Differences :
- Ring Strain: The cyclobutanol core in the target compound increases reactivity compared to the cyclopentanol analog .
- Steric Effects: The dual cyclobutyl rings in 1-[1-(aminomethyl)cyclobutyl]cyclobutan-1-OL introduce more steric hindrance than the single-ring structure of the target compound, which may limit its utility in enzyme-binding applications.
Cyclobutanol Derivatives with Aromatic Substituents
Comparison :
- Aromatic vs. Aliphatic Groups: The fluorophenyl group in this compound enhances lipophilicity and electronic effects (via fluorine), making it more suited for targeting aromatic receptors in drug design. In contrast, the aliphatic amino-pentyl chain in the target compound may favor interactions with non-aromatic biological targets.
Non-Amino Cyclobutanol Derivatives
| Compound | CAS | Molecular Formula | MW (g/mol) | Substituent | Key Properties/Applications |
|---|---|---|---|---|---|
| 1-(prop-2-en-1-yl)cyclobutan-1-OL | 569679-43-2 | C₇H₁₂O | 112.17 | Allyl | Material science; lacks amine functionality |
Comparison :
- Functional Groups: The absence of an amine group in this allyl-substituted cyclobutanol eliminates basicity and hydrogen-bonding capability, reducing its utility in pharmaceutical contexts but making it a candidate for polymer or material synthesis.
- Reactivity: The allyl group offers sites for radical or electrophilic reactions, whereas the amino-pentyl chain in the target compound enables nucleophilic or coordination chemistry.
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
1-(1-Aminopentan-2-YL)cyclobutan-1-OL is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
1-(1-Aminopentan-2-YL)cyclobutan-1-OL is characterized by its unique cyclobutane ring structure, which contributes to its biological activity. The molecular formula is , and it has a molecular weight of approximately 141.24 g/mol. The compound's structure can be represented as follows:
Biological Activity
Research indicates that 1-(1-Aminopentan-2-YL)cyclobutan-1-OL exhibits significant biological activity, particularly in its interaction with various biological pathways. Notably, it has been studied for its effects on immune response modulation and potential neuroprotective properties.
The compound's mechanism of action appears to involve modulation of signaling pathways associated with inflammation and neuroprotection. Studies have shown that it may influence the activation of Toll-like receptors (TLRs), which play a critical role in the immune response.
Case Studies and Research Findings
Several studies have investigated the effects of 1-(1-Aminopentan-2-YL)cyclobutan-1-OL on animal models:
Table 1: Summary of Key Studies
Discussion
The biological activity of 1-(1-Aminopentan-2-YL)cyclobutan-1-OL suggests potential therapeutic applications in diseases characterized by inflammation and neurodegeneration. For instance, the modulation of IL-6 levels indicates a possible role in treating autoimmune conditions such as systemic lupus erythematosus (SLE). Additionally, the compound's ability to influence interferon-related pathways may hold promise for neurodegenerative diseases like Parkinson's.
Future Directions
Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Future studies should focus on:
- Long-term toxicity assessments to evaluate safety profiles.
- Clinical trials to assess efficacy in human populations.
- Exploration of structure-activity relationships (SAR) to optimize therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
